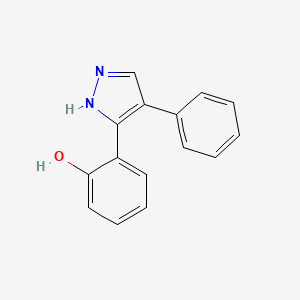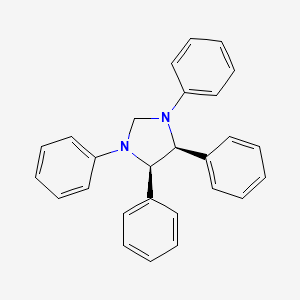
(4R,5S)-1,3,4,5-tetraphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-1,3,4,5-tetraphenylimidazolidine is a chiral compound with a unique structure characterized by four phenyl groups attached to an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,3,4,5-tetraphenylimidazolidine typically involves the reaction of benzaldehyde with an amine in the presence of a catalyst. One common method is the condensation of benzaldehyde with aniline, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-1,3,4,5-tetraphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
(4R,5S)-1,3,4,5-tetraphenylimidazolidine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mécanisme D'action
The mechanism of action of (4R,5S)-1,3,4,5-tetraphenylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its chiral nature plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-dethiobiotin: A compound with a similar imidazolidine ring structure but different functional groups.
(4R,5S)-isocycloseram: Another imidazolidine derivative with distinct biological activity.
Uniqueness
(4R,5S)-1,3,4,5-tetraphenylimidazolidine is unique due to its four phenyl groups, which confer specific chemical and physical properties. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other imidazolidine derivatives .
Propriétés
Numéro CAS |
60644-40-8 |
|---|---|
Formule moléculaire |
C27H24N2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(4S,5R)-1,3,4,5-tetraphenylimidazolidine |
InChI |
InChI=1S/C27H24N2/c1-5-13-22(14-6-1)26-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)21-28(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2/t26-,27+ |
Clé InChI |
KHNWSWRVYFCJRO-MKPDMIMOSA-N |
SMILES isomérique |
C1N([C@H]([C@H](N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1N(C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
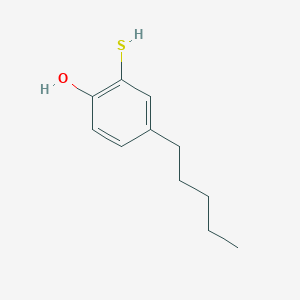
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
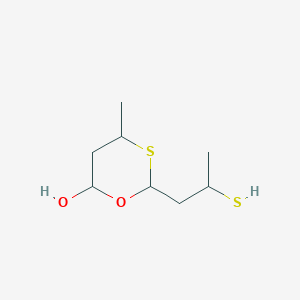
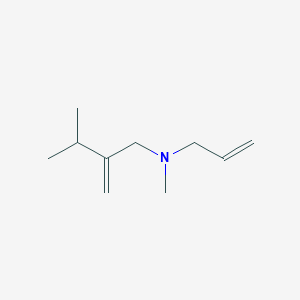
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
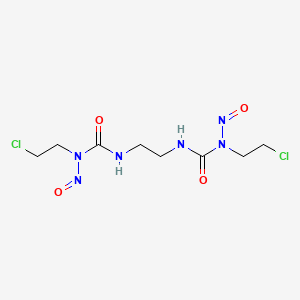

![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
